molecular formula C9H10N2O B13259243 N,4-Dimethyl-1,3-benzoxazol-2-amine

N,4-Dimethyl-1,3-benzoxazol-2-amine

Cat. No.: B13259243
M. Wt: 162.19 g/mol
InChI Key: JRGAUFJTPBFICG-UHFFFAOYSA-N
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Description

N,4-Dimethyl-1,3-benzoxazol-2-amine: is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzene ring fused to an oxazole ring, with two methyl groups attached at the nitrogen and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-Dimethyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with formaldehyde in the presence of an acid catalyst to form the benzoxazole ring . Another method includes the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide in the presence of a BF3·Et2O catalyst and 1,4-dioxane as a solvent .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields in the synthesis of benzoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions: N,4-Dimethyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

Chemistry: N,4-Dimethyl-1,3-benzoxazol-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .

Biology and Medicine: In medicinal chemistry, benzoxazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents . Their ability to interact with biological targets makes them valuable in drug discovery and development.

Industry: The compound is used in the production of dyes, pigments, and optical brighteners. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N,4-Dimethyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • N,N-Dimethyl-1,3-benzoxazol-2-amine
  • 2-Amino-1,3-benzoxazole
  • 2-Phenylbenzoxazole

Comparison: N,4-Dimethyl-1,3-benzoxazol-2-amine is unique due to the presence of two methyl groups at the nitrogen and fourth positions, which can influence its chemical reactivity and biological activity. Compared to other benzoxazole derivatives, this compound may exhibit different pharmacological properties and industrial applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,4-dimethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-6-4-3-5-7-8(6)11-9(10-2)12-7/h3-5H,1-2H3,(H,10,11)

InChI Key

JRGAUFJTPBFICG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)NC

Origin of Product

United States

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